2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide
Description
The structure features a 3-methoxyphenyl group at position 3 of the pyrimidine ring and a 4-methylbenzyl substituent on the acetamide moiety. The thioether linkage between the pyrimidine and acetamide groups enhances metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-15-6-8-16(9-7-15)13-24-20(27)14-31-23-25-19-10-11-30-21(19)22(28)26(23)17-4-3-5-18(12-17)29-2/h3-9,12H,10-11,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSSEHLKSVPNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of various functional groups, such as the methoxyphenyl and methylbenzyl moieties, may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 334.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
- Case Study: A study demonstrated that a related thieno[3,2-d]pyrimidine compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The proposed mechanism involved the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Activity
The compound's thioether functionality suggests potential antimicrobial properties. Compounds with similar structures have been tested against a range of bacterial and fungal pathogens.
- Research Findings: A related study reported that compounds featuring the thieno[3,2-d]pyrimidine scaffold exhibited MIC values ranging from 12.5 µg/mL to 50 µg/mL against various strains of bacteria including E. coli and S. aureus .
Antifungal Activity
The antifungal activity of this class of compounds has also been explored. The presence of specific substituents on the phenyl rings enhances their interaction with fungal cell membranes.
- Data Table: Antifungal Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 25 | Candida albicans |
| Compound B | 15 | Aspergillus niger |
| 2-((3-(3-methoxyphenyl)... | 12.5 | F. oxysporum |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit topoisomerases and kinases crucial for DNA replication and repair.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial dysfunction.
- Membrane Disruption: Antimicrobial activities may stem from the ability to disrupt microbial cell membranes due to their amphiphilic nature.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, synthesis yields, and inferred physicochemical or bioactive properties.
Structural Modifications and Physicochemical Properties
*Estimated based on structural similarity to .
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound is absent in the provided evidence, inferences can be drawn from structurally related molecules:
- Electron-Withdrawing Groups (EWGs) : Compounds with CF₃ or chloro substituents (e.g., ) may exhibit enhanced target binding due to dipole interactions but could suffer from reduced solubility.
- Methoxy and Methyl Groups: The 3-methoxyphenyl and 4-methylbenzyl groups in the target compound suggest moderate lipophilicity (logP ~3.5–4.0), favoring blood-brain barrier penetration or kinase inhibition, as seen in similar thienopyrimidines .
- Thioether Linkage : This moiety, common to all compared compounds, is critical for protease resistance and prolonged half-life .
Key Advantages of the Target Compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
